N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methoxybenzamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methoxybenzamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl linker, and a 2-methoxybenzamide moiety. The compound’s synthesis likely follows methods analogous to those described for related piperazine-sulfonamide derivatives, involving nucleophilic substitution, sulfonation, and amidation steps .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-5-3-2-4-18(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-8-6-16(21)7-9-17/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFLWFEXLZIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for various cellular processes.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway. By inhibiting the transport of nucleosides, the compound can disrupt the balance of nucleotides within the cell, potentially affecting DNA replication and repair, RNA transcription, and other cellular processes that rely on nucleotides.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, some piperazine derivatives have been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy.
Cellular Effects
Related compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been found to have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Related compounds have been found to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors, and to affect metabolic flux or metabolite levels.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares core structural motifs with several analogs, including piperazine rings, sulfonamide/sulfonyl groups, and substituted benzamides. Key differences lie in the substituent positions and functional groups:
Key Observations :
- The target compound’s 4-fluorophenyl substitution on the piperazine contrasts with 2-methoxyphenyl () and benzhydryl (), which may alter electronic properties and receptor binding .
- The sulfonylethyl group in the target is distinct from sulfamoylaminophenyl () or oxime (), affecting solubility and metabolic stability .
- The 2-methoxybenzamide moiety differentiates it from 4-nitro-N-pyridylbenzamide (), which introduces electron-withdrawing nitro and pyridyl groups .
Physicochemical Properties
The compound in has a molecular weight of 461.52 g/mol, comparable to the target’s estimated weight (~450–500 g/mol) based on its formula .
Functional Comparisons
- Sulfonyl vs. Sulfamoyl : The sulfonylethyl linker in the target could increase metabolic stability relative to sulfamoyl groups (), which are prone to hydrolysis .
- Benzamide Variations : The 2-methoxy substituent in the target may confer milder electron-donating effects than the 4-nitro group in , influencing reactivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
